molecular formula C9H15NO B1450120 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine CAS No. 2074732-62-8

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine

Cat. No.: B1450120
CAS No.: 2074732-62-8
M. Wt: 153.22 g/mol
InChI Key: UVZPGRNXUFOPRZ-UHFFFAOYSA-N
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Description

“4-(Bicyclo[1.1.1]pentan-1-yl)morpholine” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) unit . The BCP unit is a highly strained molecule consisting of three rings of four carbon atoms each . It has been demonstrated to be a bioisostere of the phenyl ring .


Synthesis Analysis

The synthesis of BCP derivatives has been a significant challenge from a synthetic point of view . A practical general reaction that gives BCP derivatives on mg- to kg-quantities using just light has been reported . This approach has been used to prepare over 300 functionalized BCPs on a (multi)gram scale .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Chemical Reactions Analysis

The chemical reactions involving BCP derivatives have been extensively investigated . Two most practical and scalable methods for the synthesis of the BCP framework have emerged: carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine, have been extensively explored for their wide spectrum of pharmacological profiles. Morpholine and its analogues are integral in designing compounds with diverse pharmacological activities due to their unique structural features. Research emphasizes the development and exploration of morpholine and pyran analogues, revealing their potent pharmacophoric activities across various domains, including antidepressant, anti-inflammatory, and antitumor activities (Asif & Imran, 2019).

Therapeutic Potential in Liver Diseases

Bicyclol, a derivative with a morpholine structure, exemplifies the therapeutic potential of morpholine-based drugs in liver diseases. It has shown efficacy in conditions like acute liver injury, fulminant hepatitis, non-alcoholic fatty liver disease, fibrosis, and hepatocellular carcinoma. This underscores the significance of morpholine derivatives in developing medications with broad pharmacological properties, including anti-viral, anti-inflammatory, immuno-regulatory, and antitumor effects (Zhao et al., 2020).

Synthetic Applications in Drug Design

The synthetic versatility of morpholine derivatives allows for the creation of compounds with complex pharmacological profiles. For instance, the synthesis and application of 4-thiazolidinone-bearing hybrid molecules, incorporating morpholine units, have been explored for their anticancer potential. This review highlights the strategic use of molecular hybridization in designing small molecules as anticancer agents, showcasing the flexibility of morpholine scaffolds in medicinal chemistry (Roszczenko et al., 2022).

Future Directions

The future directions for “4-(Bicyclo[1.1.1]pentan-1-yl)morpholine” and other BCP derivatives include easing the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The difficulty in their large-scale preparation is still a problem that often outweighs the corresponding derivatives to becoming clinical candidates .

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZPGRNXUFOPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C23CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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